molecular formula C8H10N2O B1266810 N-[1-(4-aminophenyl)ethylidene]hydroxylamine

N-[1-(4-aminophenyl)ethylidene]hydroxylamine

Cat. No.: B1266810
M. Wt: 150.18 g/mol
InChI Key: ZIBZGXFVQGQEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-aminophenyl)ethylidene]hydroxylamine is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-[1-(4-aminophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H10N2O/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,9H2,1H3

InChI Key

ZIBZGXFVQGQEBO-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 1-(4-amino-phenyl)-ethanone (2.75 g, 20.3 mmol) and hydroxylamine hydrochloride salt (2.1 g, 30.5 mmol) in ethanol (200 ml) was added sodium hydroxide (4.1 g, 101.7 mmol) in water (50 ml). After stirring for 18 hours, the mixture was treated with saturated aqueous sodium chloride solution (100 ml) and extracted with dichloromethane (200 ml). The organic extract was concentrated under reduced pressure to afford 1-(4-amino-phenyl)-ethanone-oxime (30% yield).
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
2.1 g
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reactant
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200 mL
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solvent
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4.1 g
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reactant
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Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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